BenchChemオンラインストアへようこそ!

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Antioxidant Free Radical Scavenging DPPH Assay

This exclusive 2-aminopyrimidine derivative is the only DAP analog with a fully characterized in vivo antioxidant profile, including a 5000 mg/kg NOAEL and a four-biomarker panel at 50 mg/kg. Its unique 3,4,5-trimethoxyphenyl motif provides the highest lipophilicity in its class, making it ideal for membrane partitioning and redox research. Avoid uncharacterized generics.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 666827-68-5
Cat. No. B6347885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
CAS666827-68-5
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N
InChIInChI=1S/C19H19N3O3/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22)
InChIKeyNNEZPUFIHORAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 666827-68-5): Scientific Procurement Baseline and Compound-Class Positioning


4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 666827-68-5; molecular formula C₁₉H₁₉N₃O₃; MW 337.4 g/mol) is a synthetic 2-aminopyrimidine derivative belonging to the diarylaminopyrimidine (DAP) class [1]. The core scaffold features an unsubstituted phenyl ring at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position of the pyrimidine ring. This specific substitution pattern confers distinct electronic and lipophilic properties relevant to oxidative-stress research applications [2]. The compound has been characterized as a DAP analogue within a broader series of 2-amino-4,6-diarylpyrimidines synthesized from chalcone precursors, and its in vitro and in vivo antioxidant profile has been the subject of dedicated toxicological and pharmacological evaluation [1][3].

Why 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine Cannot Be Interchanged with Generic 2-Aminopyrimidine or DAP Analogs


Although the 2-aminopyrimidine chemotype is broadly represented across antioxidant, kinase-inhibitor, and anticancer screening libraries, the specific 4-phenyl/6-(3,4,5-trimethoxyphenyl) substitution signature on this compound drives a unique confluence of moderate radical-scavenging capacity, in vivo oxidative-stress biomarker modulation, and a distinctive safety margin at high oral doses that generic DAP analogs do not replicate [1]. Within the same synthetic series—PAA1 (4,6-diphenyl), PAA2 (4-(4-nitrophenyl)-6-phenyl), PAA3/PAA4 (the target compound)—the trimethoxyphenyl-substituted members exhibit the highest predicted lipophilicity, altering both solubility and membrane-partitioning behavior relative to unsubstituted or nitro-substituted comparators [2]. Procurement of a generic 4,6-diarylpyrimidin-2-amine without controlling for the 3,4,5-trimethoxy motif therefore risks both loss of the documented in vivo antioxidant pharmacology and introduction of an uncharacterized toxicity profile, as the 5000 mg/kg no-observed-adverse-effect-level (NOAEL) has been explicitly demonstrated only for this specific derivative [1].

Product-Specific Quantitative Evidence Guide: 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 666827-68-5) vs. Closest Analogs and Baselines


In Vitro DPPH Radical Scavenging: Target Compound vs. Ascorbic Acid Standard

In a head-to-head DPPH assay, 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine exhibited an IC₅₀ of 139.60 μg/mL, compared with 2.37 μg/mL for the ascorbic acid reference standard, yielding a 58.9-fold potency differential [1]. This positions the target compound as a moderate radical scavenger suitable for applications where a non-potent, tunable antioxidant probe is required rather than a strong reducing agent.

Antioxidant Free Radical Scavenging DPPH Assay

In Vivo Oxidative Stress Biomarker Modulation: Target Compound vs. Ethanol Negative Control in Albino Rats

At 50 mg/kg oral administration, the target compound prevented the ethanol-induced elevation of malondialdehyde (MDA), significantly inhibited the depletion of reduced glutathione (GSH), and normalized superoxide dismutase (SOD) and catalase (CAT) activities in albino rat blood compared with ethanol-treated negative controls [1]. This multi-parameter in vivo antioxidant effect has not been reported for the unsubstituted comparator PAA1 (4,6-diphenylpyrimidin-2-ylamine) or the nitro-substituted PAA2, for which in vivo oxidative-stress data are absent from the peer-reviewed literature.

In Vivo Antioxidant Lipid Peroxidation Glutathione

Acute Oral Toxicity: 5000 mg/kg NOAEL vs. Class-Expected Toxicity Profiles

Oral administration of 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine at 5000 mg/kg produced no toxic or adverse effects and no mortality over 24 hours in albino rats [1]. This represents a high-acute-safety phenotype that is atypical for many synthetic diarylpyrimidines developed as kinase inhibitors, where toxicity-driven attrition is common. No equivalent acute oral toxicity data at this dose level are publicly available for the closest structural analogs PAA1 (4,6-diphenyl), PAA2 (4-(4-nitrophenyl)-6-phenyl), or the 4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl) variant (CAS 1354920-72-1).

Toxicology Acute Oral Toxicity Safety Margin

Predicted Lipophilicity Ranking: Trimethoxyphenyl-Substituted DAPs vs. Unsubstituted and Nitro Analogs

In silico logP determination across four 2-amino-4,6-diarylpyrimidines revealed the lipophilicity rank order PAA1 < PAA2 < PAA3 < PAA4, where PAA3 and PAA4 correspond to the target compound (4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine) from independent synthetic batches [1]. The trimethoxyphenyl-substituted compounds (PAA3/PAA4) exhibited the highest logP values within the series, surpassing both the unsubstituted diphenyl analog PAA1 and the 4-nitrophenyl analog PAA2. This increased lipophilicity is consistent with the additional methoxy substituents and predicts enhanced membrane permeability relative to the less-substituted comparators.

Lipophilicity logP Physicochemical Property

Structural Differentiation: 4-Phenyl/6-Trimethoxyphenyl Substitution vs. Alternative Aryl Combinations on the 2-Aminopyrimidine Scaffold

The target compound bears an unsubstituted phenyl at C4 and a 3,4,5-trimethoxyphenyl at C6 of the pyrimidine-2-amine core, distinguishing it from several commercially available analogs including: (i) 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (5j), reported as a selective D5 receptor partial agonist with EC₅₀ = 269.7 ± 6.6 nM [1]; (ii) 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (5c), a modest D5R agonist [1]; and (iii) 4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1354920-72-1), reported as a COX-2 inhibitor with IC₅₀ ~ 0.04 μM . The target compound's unsubstituted 4-phenyl group lacks the halogen or additional methoxy substituents present in these analogs, creating a distinct electronic and steric profile that differentiates its biological target engagement from dopaminergic and COX-2 pathways.

Scaffold Differentiation SAR Chemotype

Optimal Research and Industrial Application Scenarios for 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 666827-68-5)


In Vivo Oxidative Stress Model Studies Requiring a Characterized DAP Probe with Defined Acute Safety

For academic or CRO laboratories conducting in vivo oxidative stress research in rodent models, this compound offers a uniquely documented four-biomarker panel (MDA reduction, GSH preservation, SOD and CAT normalization) at a 50 mg/kg oral dose, combined with a demonstrated NOAEL of 5000 mg/kg [1]. No other DAP analog in the PAA series offers equivalent in vivo pharmacological and toxicological characterization. This makes the compound suitable as a reference-standard DAP antioxidant for comparative efficacy studies or as a tool compound for investigating redox-modulatory mechanisms in ethanol-induced oxidative damage models.

Physicochemical Profiling and Membrane Permeability Studies Leveraging the Highest logP in the PAA Series

The compound's highest predicted logP among the four PAA congeners (PAA1–PAA4) positions it as the preferred choice for structure-property relationship (SPR) studies investigating how trimethoxy substitution modulates membrane partitioning and cellular uptake in the 2-aminopyrimidine class [1]. Researchers comparing passive diffusion rates across Caco-2 monolayers or artificial membrane systems can use PAA1 (lowest logP) as a matched hydrophilic comparator and this compound as the lipophilic extreme, enabling direct attribution of permeability differences to the 3,4,5-trimethoxy motif.

Antioxidant Screening Libraries Where Moderate Radical Scavenging and Target Selectivity Are Required

With a DPPH IC₅₀ of 139.60 μg/mL—approximately 59-fold weaker than ascorbic acid—this compound provides a moderate, non-saturating antioxidant signal suitable for phenotypic screening cascades where excessive radical quenching would mask subtle biological effects [1]. Its structural divergence from D5 dopaminergic agonists (e.g., compound 5j) and COX-2 inhibitors (e.g., the 2,5-dimethoxyphenyl analog) further reduces the risk of polypharmacology-driven false positives, making it a cleaner tool compound for antioxidant-focused target identification campaigns compared with more promiscuous trimethoxyphenyl-pyrimidine analogs [2].

Degenerative Disease Drug Discovery Starting Material with Pre-Validated Safety and Antioxidant Pharmacology

The original investigators explicitly identified this compound as a potential starting material for developing drugs that mitigate degenerative diseases, based on its combined in vitro radical-scavenging activity, multi-parameter in vivo antioxidant efficacy, and high acute safety margin [1]. Medicinal chemistry teams initiating lead optimization programs for neurodegenerative or metabolic-degenerative indications may prioritize this scaffold over uncharacterized DAP alternatives, as the existing data package reduces the upfront investment required for preliminary ADME-tox profiling and target validation.

Quote Request

Request a Quote for 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.